4-Amino-1-Cbz-piperidine-4-carboxylic acid

Overview

Description

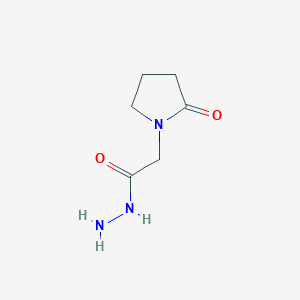

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a compound of interest in synthetic organic chemistry and pharmaceutical research. It serves as a building block in the synthesis of various pharmaceuticals and research compounds. The "Cbz" in its name refers to the carboxybenzyl protection group, which is commonly used to protect amine functionalities during synthetic procedures.

Synthesis Analysis

The synthesis of this compound derivatives can involve multiple steps, starting from basic amino acids like L-aspartic acid or alanine. For example, asymmetric syntheses of related piperidinecarboxylic acid derivatives have been described, utilizing starting materials such as L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, leading to the production of N-Boc and N-Cbz protected analogues with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related piperidinecarboxylic acids has been studied using X-ray crystallography and computational methods. These studies reveal that the piperidine ring commonly adopts a chair conformation, with functional groups such as the carboxylate positioned equatorially to minimize steric hindrance. For example, the structure of zwitterionic 4-piperidinecarboxylic acid monohydrate has been detailed, showcasing the hydrogen bonding and three-dimensional assembly characteristic of such compounds (Delgado et al., 2001).

Scientific Research Applications

1. Crystal Structure Analysis

4-Carboxypiperidinium 1-carboxycyclobutane-1-carboxylate, which includes a piperidine-4-carboxylic acid component, displays a hydrogen bond-assisted ionic ensemble. This structure is significant in crystallography for its intricate hydrogen-bond network, revealing insights into intermolecular interactions and molecular packing in crystals (Belandria et al., 2012).

2. Molecular Structure and Hydrogen Bonding

Studies on zwitterionic 4-piperidinecarboxylic acid monohydrate, which is closely related to 4-Amino-1-Cbz-piperidine-4-carboxylic acid, have provided valuable information on molecular structure and hydrogen bonding. These findings are crucial for understanding the three-dimensional assembly of hydrogen bonds in molecular systems (Delgado et al., 2001).

Safety and Hazards

properties

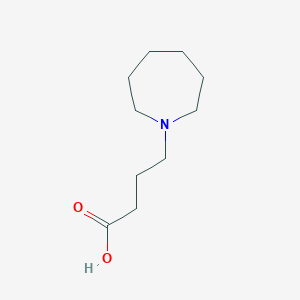

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

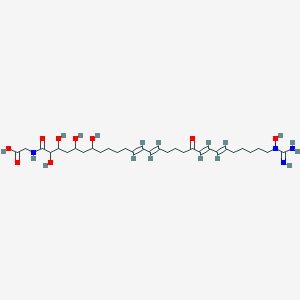

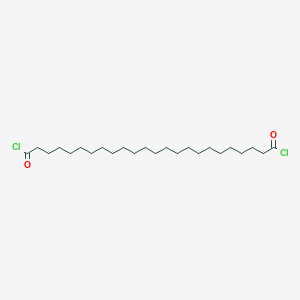

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

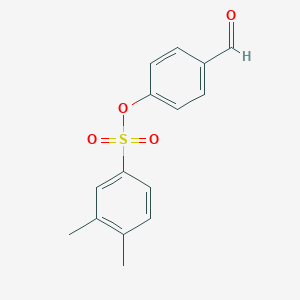

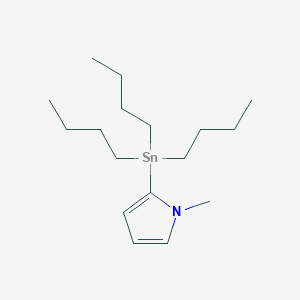

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)